

Hexachloropropene: A Deep Dive into its Discovery and First Synthesis

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Compound of Interest		
Compound Name:	Hexachloropropene	
Cat. No.:	B155961	Get Quote

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Introduction

Hexachloropropene (C₃Cl₆), a fully chlorinated derivative of propene, is a dense, non-flammable liquid at room temperature. While its direct applications in drug development are limited, its utility as a reagent and precursor in the synthesis of other chlorinated compounds makes it a substance of interest to the broader chemical and pharmaceutical research community. This technical guide provides a comprehensive overview of the discovery and the first documented synthesis of hexachloropropene, including detailed experimental protocols, quantitative data, and a visualization of its synthetic pathway and toxicological considerations.

Discovery and Historical Context

The first synthesis of **hexachloropropene** is intrinsically linked to the prior synthesis of its precursor, 1,1,1,2,2,3,3-heptachloropropane. The foundational work for the synthesis of this precursor was laid by Böeseken and Prins in 1911. They investigated the reaction of chloroform (CHCl₃) with tetrachloroethylene (C₂Cl₄) in the presence of a catalyst.

While the exact date and the specific researchers who first successfully dehydrochlorinated 1,1,2,2,3,3-heptachloropropane to yield **hexachloropropene** are not readily available in the reviewed literature, this two-step synthesis remains the most historically significant and practical route to obtaining this compound.



Physicochemical Properties of Hexachloropropene

A summary of the key physical and chemical properties of **hexachloropropene** is presented in the tables below for easy reference.

Table 1: Physical Properties of Hexachloropropene

Property	Value	Reference
Molecular Formula	C3Cl6	[1]
Molar Mass	248.75 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Density	1.765 g/cm³ at 25 °C	[1]
Melting Point	-73 °C	[1]
Boiling Point	209-210 °C	[1]
Solubility in Water	Insoluble	[2]
Refractive Index	1.549 at 20 °C	[1]

Table 2: Chemical and Safety Data for Hexachloropropene

Property	Value	Reference
IUPAC Name	1,1,2,3,3,3-Hexachloro-1- propene	[1]
CAS Number	1888-71-7	[1]
InChI Key	VFDYKPARTDCDCU- UHFFFAOYSA-N	[1]
Stability	Stable under normal conditions	[1]
Incompatibilities	Strong oxidizing agents	[1]
Hazard Statements	H315, H319, H330, H332, H335	[1]



First Synthesis of Hexachloropropene: A Two-Step Process

The inaugural synthesis of **hexachloropropene** is achieved through a two-step experimental protocol. The first step involves the synthesis of the precursor, 1,1,1,2,2,3,3-heptachloropropane, followed by its dehydrochlorination to yield **hexachloropropene**.

Step 1: Synthesis of 1,1,1,2,2,3,3-Heptachloropropane

This procedure is adapted from the well-established method described in Organic Syntheses, which is based on the original work of Böeseken and Prins.[3]

Experimental Protocol:

- Apparatus Setup: A 1-liter, three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The reflux condenser is fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
- Reagent Charging: The flask is charged with 166 g (1 mole) of tetrachloroethylene and 298 g (2.5 moles) of chloroform.
- Catalyst Addition: To the stirred solution, 27 g (0.2 moles) of anhydrous aluminum chloride is added in portions. The addition should be done carefully as the reaction can be exothermic.
- Reaction: The reaction mixture is heated to a gentle reflux using a water bath. The reflux is
 maintained for approximately 4-5 hours. A small amount of hydrogen chloride gas may be
 evolved during the initial phase of the reaction.
- Work-up: After the reflux period, the reaction mixture is allowed to cool to room temperature.
 The cooled mixture is then slowly and cautiously poured into a 2-liter beaker containing 500
 g of crushed ice and 100 mL of concentrated hydrochloric acid. This step is to decompose
 the aluminum chloride complex.
- Extraction: The mixture is transferred to a separatory funnel. The lower organic layer is separated, and the aqueous layer is extracted twice with 100 mL portions of chloroform.



- Washing and Drying: The combined organic layers are washed successively with 200 mL of water, 200 mL of a 5% sodium bicarbonate solution, and finally with 200 mL of water. The washed organic layer is then dried over anhydrous calcium chloride.
- Purification: The chloroform is removed by distillation at atmospheric pressure. The
 remaining residue is then distilled under reduced pressure. The fraction boiling at 137-140
 °C at 32 mmHg is collected as 1,1,1,2,2,3,3-heptachloropropane.

Step 2: Synthesis of Hexachloropropene via Dehydrochlorination

The following is a general but detailed laboratory procedure for the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane.

Experimental Protocol:

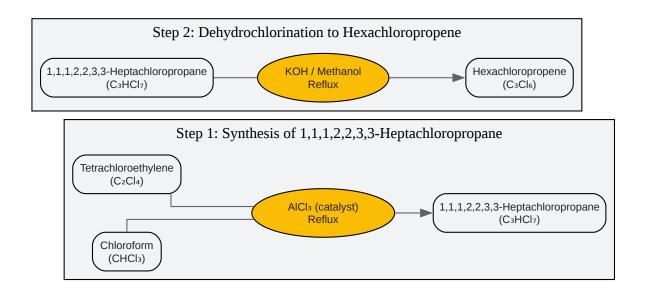
- Apparatus Setup: A 500 mL three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel.
- Reagent Preparation: A solution of potassium hydroxide is prepared by dissolving 56 g (1 mole) of potassium hydroxide in 200 mL of methanol. This solution is placed in the dropping funnel.
- Reactant Charging: The flask is charged with 285 g (1 mole) of 1,1,1,2,2,3,3-heptachloropropane.
- Reaction: The methanolic potassium hydroxide solution is added dropwise to the stirred heptachloropropane over a period of 1-2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours to ensure the completion of the reaction.
- Work-up: The reaction mixture is cooled to room temperature, and 200 mL of water is added.
 The mixture is then transferred to a separatory funnel.
- Extraction: The lower organic layer is separated. The aqueous layer is extracted twice with 50 mL portions of dichloromethane.



- Washing and Drying: The combined organic layers are washed with 100 mL of water, 100 mL of dilute hydrochloric acid, and finally with 100 mL of water. The organic layer is then dried over anhydrous magnesium sulfate.
- Purification: The dichloromethane is removed by distillation. The residue is then fractionally distilled under reduced pressure. The fraction boiling at 209-210 °C is collected as pure hexachloropropene.

Visualizing the Synthesis and a Toxicological Pathway

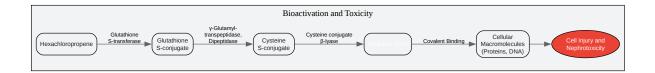
To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.



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Caption: Synthetic pathway for **hexachloropropene**.





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Caption: Postulated toxicological pathway of hexachloropropene.

Conclusion

The discovery and synthesis of **hexachloropropene** are rooted in the early 20th-century exploration of chlorinated hydrocarbons. The two-step synthesis, beginning with the formation of 1,1,1,2,2,3,3-heptachloropropane from chloroform and tetrachloroethylene, followed by dehydrochlorination, remains a fundamental route to this compound. Understanding its synthesis and physicochemical properties is essential for researchers utilizing it in further chemical transformations. Furthermore, an awareness of its potential toxicological pathway, involving bioactivation to reactive species, is critical for ensuring safe handling and for professionals in drug development and toxicology who may encounter similar halogenated compounds.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hexachloropropene Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]







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